molecular formula C10H7BrFNO2 B1415646 Ethyl 3-bromo-2-cyano-6-fluorobenzoate CAS No. 1805187-78-3

Ethyl 3-bromo-2-cyano-6-fluorobenzoate

Cat. No.: B1415646
CAS No.: 1805187-78-3
M. Wt: 272.07 g/mol
InChI Key: UUNJJYDUPYFFAT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 2-cyano-6-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-6-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride can reduce the cyano group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Ethyl 3-azido-2-cyano-6-fluorobenzoate, while reduction of the cyano group with lithium aluminum hydride would produce Ethyl 3-bromo-2-amino-6-fluorobenzoate.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-fluorobenzoate has diverse applications in scientific research due to its unique chemical structure. Some of the key applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-6-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain targets, while the bromine atom can facilitate its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Ethyl 3-bromo-2-cyano-6-fluorobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-3-cyano-6-fluorobenzoate: Differing in the position of the bromine and cyano groups.

    Ethyl 3-bromo-2-cyano-4-fluorobenzoate: Differing in the position of the fluorine atom.

    Ethyl 3-chloro-2-cyano-6-fluorobenzoate: Featuring a chlorine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents and their positions on the benzene ring.

This compound stands out due to its specific combination of substituents, which can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)7(11)3-4-8(9)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNJJYDUPYFFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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